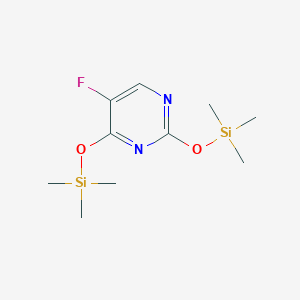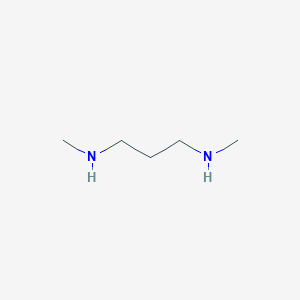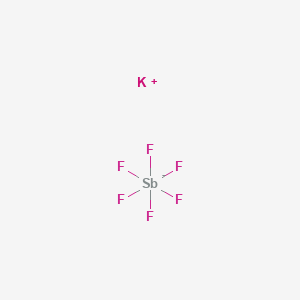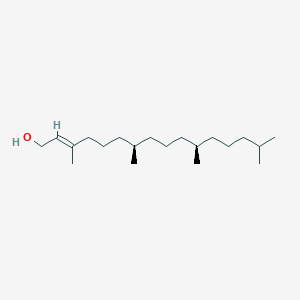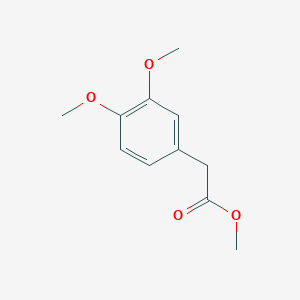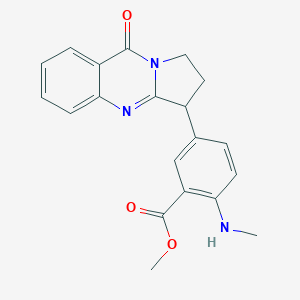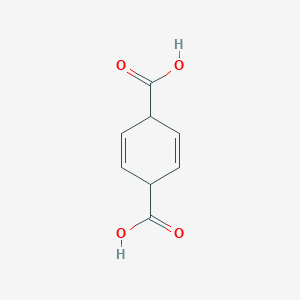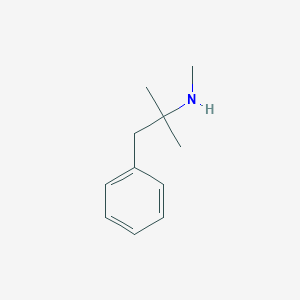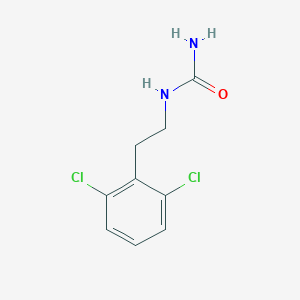
1,8-Dichloro-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dichloro-9H-fluoren-9-one, also known as DCFO, is a fluorescent compound that has been extensively studied for its applications in scientific research. It is a highly versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and material science. The synthesis method for DCFO is relatively simple, and it has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in future research.
Wirkmechanismus
The mechanism of action of 1,8-Dichloro-9H-fluoren-9-one is complex and multifaceted. It has been shown to interact with a variety of biomolecules, including proteins, nucleic acids, and lipids. 1,8-Dichloro-9H-fluoren-9-one has been shown to bind to proteins and alter their conformation, which can affect their activity and function. Additionally, 1,8-Dichloro-9H-fluoren-9-one has been shown to interact with DNA and RNA, which can lead to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
1,8-Dichloro-9H-fluoren-9-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of new cancer therapies. Additionally, 1,8-Dichloro-9H-fluoren-9-one has been shown to affect the activity of enzymes, which can have a variety of downstream effects on cellular processes. 1,8-Dichloro-9H-fluoren-9-one has also been shown to affect the function of ion channels, which can affect cellular signaling and communication.
Vorteile Und Einschränkungen Für Laborexperimente
1,8-Dichloro-9H-fluoren-9-one has a number of advantages and limitations for use in lab experiments. One advantage is its high fluorescence intensity, which makes it a useful tool for detecting and quantifying biomolecules. Additionally, 1,8-Dichloro-9H-fluoren-9-one is relatively easy to synthesize and purify, which makes it a cost-effective tool for use in research. However, 1,8-Dichloro-9H-fluoren-9-one has a relatively short half-life, which can limit its usefulness in certain applications. Additionally, 1,8-Dichloro-9H-fluoren-9-one can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1,8-Dichloro-9H-fluoren-9-one. One potential application is in the development of new cancer therapies, as 1,8-Dichloro-9H-fluoren-9-one has been shown to induce apoptosis in cancer cells. Additionally, 1,8-Dichloro-9H-fluoren-9-one could be used as a tool to investigate the properties of materials, including nanoparticles and polymers. Finally, 1,8-Dichloro-9H-fluoren-9-one could be used in the development of new biosensors and imaging techniques, as its fluorescence properties make it a useful tool for detecting and quantifying biomolecules.
Conclusion:
1,8-Dichloro-9H-fluoren-9-one is a highly versatile compound that has numerous applications in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in future research. While it has a number of advantages and limitations for use in lab experiments, there are numerous potential future directions for research involving 1,8-Dichloro-9H-fluoren-9-one.
Synthesemethoden
1,8-Dichloro-9H-fluoren-9-one can be synthesized using a variety of methods, including the reaction of 9H-fluorenone with thionyl chloride and chlorine gas. This reaction results in the formation of 1,8-Dichloro-9H-fluoren-9-one as a yellow solid, which can be purified using a variety of methods, including recrystallization and column chromatography. The synthesis of 1,8-Dichloro-9H-fluoren-9-one is relatively straightforward, and it has been used in numerous studies to investigate its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
1,8-Dichloro-9H-fluoren-9-one has been extensively studied for its applications in scientific research. It has been used as a fluorescent probe to investigate a variety of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling. 1,8-Dichloro-9H-fluoren-9-one has also been used as a tool to investigate the properties of materials, including nanoparticles and polymers. Additionally, 1,8-Dichloro-9H-fluoren-9-one has been used in the development of new technologies, including biosensors and imaging techniques.
Eigenschaften
CAS-Nummer |
18458-03-2 |
|---|---|
Produktname |
1,8-Dichloro-9H-fluoren-9-one |
Molekularformel |
C13H6Cl2O |
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
1,8-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H |
InChI-Schlüssel |
TZGAQHDQUSHGHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Synonyme |
1,8-Dichloro-9H-fluoren-9-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



